molecular formula C17H11Cl3N2O3 B3583093 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione

3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione

Cat. No.: B3583093
M. Wt: 397.6 g/mol
InChI Key: NMHVMGKYDKJFKS-UHFFFAOYSA-N
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Description

3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a pyrrole ring, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrole ring, followed by the introduction of the chlorinated phenyl and methoxyanilino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the compound’s consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction’s efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.

Scientific Research Applications

3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the compound’s specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione shares structural similarities with other chlorinated pyrrole derivatives and methoxyaniline compounds.
  • Compounds such as 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-aminophenyl)pyrrole-2,5-dione and this compound are examples of structurally related molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various scientific fields. Its distinct structure allows for unique interactions and properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O3/c1-25-12-8-3-2-6-10(12)21-15-14(20)16(23)22(17(15)24)11-7-4-5-9(18)13(11)19/h2-8,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHVMGKYDKJFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C(C(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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